Pheophorbide a Pheophorbide a Pheophorbide a is a pheophorbide. It is a conjugate acid of a pheophorbide a(2-).
Pheophorbide a is a natural product found in Camellia sinensis, Clerodendrum calamitosum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 15664-29-6
VCID: VC21345719
InChI: InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1
SMILES: CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C
Molecular Formula: C35H36N4O5
Molecular Weight: 592.7 g/mol

Pheophorbide a

CAS No.: 15664-29-6

Cat. No.: VC21345719

Molecular Formula: C35H36N4O5

Molecular Weight: 592.7 g/mol

* For research use only. Not for human or veterinary use.

Pheophorbide a - 15664-29-6

CAS No. 15664-29-6
Molecular Formula C35H36N4O5
Molecular Weight 592.7 g/mol
IUPAC Name 3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
Standard InChI InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1
Standard InChI Key RKEBXTALJSALNU-LDCXZXNSSA-N
Isomeric SMILES CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C
SMILES CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C
Canonical SMILES CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C

Chemical Structure and Physical Properties

Pheophorbide a (C35H36N4O5) is a chlorophyll breakdown product formed in algae and higher plants through catabolic transformation mediated by chlorophyllase and Mg-dechelatase enzymes . Structurally, it consists of a tetrapyrrolic microcycle bearing four methyl groups, one ethyl group, one vinyl group, one methoxycarbonyl group, and one propionyl group as substituents . This compound is essentially chlorophyll a without its central magnesium ion and phytyl ester at the 17-position .

The physical and chemical properties of pheophorbide a are summarized in Table 1.

PropertyValue
Molecular FormulaC35H36N4O5
Molecular Weight592.7 g/mol
Physical AppearanceSolid; blue to dark brown/black
Melting Point191-195°C
Boiling Point1019.0±65.0°C (Predicted)
Density1.282±0.06 g/cm³ (Predicted)
Storage RequirementsDark place, inert atmosphere, below -20°C
SolubilityDMSO: soluble 0.5mg/mL (warmed)
Light SensitivityHigh (photosensitive)

The UV-visible spectrum of pheophorbide a displays characteristic features typical of chlorophyll a-type compounds, with a Soret band at 390 nm and Q-bands between 500 and 700 nm . The relatively high-intensity 670-nm Q-band makes pheophorbide a particularly attractive for photodynamic therapy applications . This spectral profile enables pheophorbide a to absorb specific wavelengths of light and transfer that energy to generate reactive oxygen species, primarily singlet oxygen, which is crucial for its therapeutic activities.

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Pheophorbide a forms naturally during chlorophyll degradation in plants and algae. The biosynthetic process involves two critical enzymatic reactions: the removal of the phytol tail by chlorophyllase, followed by the removal of the central magnesium ion by Mg-dechelatase . This sequential transformation converts chlorophyll a into pheophorbide a, representing a critical step in chlorophyll catabolism.

Sources and Extraction

Pheophorbide a can be extracted from various green plants, including Scutellaria barbata, from which it was first isolated using bioassay-guided methods . It can also be obtained from spinach (Spinacaea oleracae) and other green leafy plants . In laboratory settings, pheophorbide a is commonly produced through acid hydrolysis of chlorophyll a . This accessibility from abundant natural sources makes pheophorbide a a cost-effective alternative to other photosensitizers like hematoporphyrin or rose Bengal .

Pharmacological Activities and Mechanisms of Action

Photodynamic Properties

Pheophorbide a functions as a potent photosensitizer with significant applications in photodynamic therapy (PDT). When exposed to specific wavelengths of light, pheophorbide a generates cytotoxic singlet oxygen through photochemical reactions, which ultimately destroys target cells . This photodynamic effect forms the basis of its therapeutic applications.

Anticancer Activities

Pheophorbide a exhibits remarkable anticancer activities against various types of cancer cells. Table 2 summarizes key research findings regarding its anticancer properties.

Cancer TypeObserved EffectsReference
Human lung cancerAntitumor effect
Liver cancerAntitumor effect
TPA-induced skin tumorAntitumor effect in vivo
Jurkat leukemiaInhibition of tumor growth
Pigmented melanomaInhibition of tumor growth
Colonic cancerInhibition of tumor growth
Pancreatic carcinomaInhibition of tumor growth
Hepatitis B/C-induced hepatoma with multidrug resistanceInhibitory effect
Human uterine carcinomaMitochondrial-mediated pathway activation
Human skin cancerAutophagy and apoptosis induction

Molecular Mechanisms

Pheophorbide a-mediated PDT (Pa-PDT) induces several molecular mechanisms that contribute to its anticancer effects:

  • Mitochondrial localization and depolarization of mitochondrial membrane potential through rapid singlet oxygen generation

  • Release of cytochrome c and activation of mitochondrial-mediated apoptosis pathways

  • Upregulation of ERK1/2 and p38 MAPK activation, leading to autophagy and apoptosis in human skin cancer cells

  • Induction of oxidative stress in cancer cells

These mechanisms collectively contribute to the selective destruction of cancer cells while minimizing damage to surrounding healthy tissues.

Therapeutic Applications

Photodynamic Therapy in Cancer Treatment

Pheophorbide a has emerged as a promising photosensitizer for PDT applications in various cancers. Its effectiveness has been demonstrated in numerous cancer types, including oral cancer, skin cancer, and leukemia . The compound's ability to induce apoptosis and overcome multidrug resistance makes it particularly valuable for treating resistant cancer types .

Structural Modifications for Enhanced Efficacy

Researchers have developed various semisynthetic derivatives of pheophorbide a to optimize its photodynamic characteristics. These modifications include:

  • Halogenation at the 20-position to enhance phototoxicity

  • Glycosylation at the 17c-position to improve cancer cell specificity

  • Introduction of β-galactose moieties designed to bind galectin-1 (gal-1), which is overexpressed in certain cancer cells

These structural modifications aim to enhance the selectivity, bioavailability, and photodynamic efficacy of the original compound, potentially leading to more effective and targeted therapies.

Other Biological Activities

Enzyme Inhibition

Beyond its anticancer properties, pheophorbide a acts as an inhibitor of several enzymes:

  • Acyl-CoA:cholesterol acyltransferase inhibition

  • Magnesium protoporphyrin IX methyltransferase inhibition

  • Endothelin receptor antagonism

These enzymatic interactions may contribute to additional therapeutic applications beyond cancer treatment.

Antiparasitic Applications

Pheophorbide a demonstrates significant effectiveness against various parasites and disease vectors:

  • Cercaria larvae of Fasciola gigantica through photodynamic action

  • Mosquito larvae (Culex and Chaoborus species) with EC50 values of 8.44 mg/l and 1.05 mg/l, respectively, when exposed to light intensity of 147 W/m²

  • Potential application in treating leishmaniasis through photosensitizing effects

These findings suggest pheophorbide a could be developed as an environmentally friendly approach to controlling disease vectors and parasites.

Pharmacokinetics and Toxicology

While pheophorbide a shows promising therapeutic potential, detailed information on its pharmacokinetics and toxicological profile remains limited in the current research literature. In humans, chlorophylls are converted into phaeophytin, pyrophaeophytin, or pheophorbide during the digestion of vegetables . These metabolites are generally considered safe, as chlorophyll and its derivatives are known for their health benefits beyond their functions as colorants .

The compound's light sensitivity necessitates careful handling and storage, particularly when being developed for pharmaceutical applications. It requires storage in dark conditions, under inert atmosphere, and at temperatures below -20°C .

Current Challenges and Future Directions

Despite the promising results in laboratory and preclinical studies, several challenges remain in the clinical development of pheophorbide a-based therapies:

  • Optimization of delivery systems to enhance bioavailability and targeted delivery

  • Development of standardized production methods to ensure consistent purity and efficacy

  • Establishment of precise dosing and light exposure protocols for various clinical applications

  • Comprehensive toxicological evaluation to ensure safety for human use

Future research directions may include the development of novel derivatives with enhanced properties, combination therapies with conventional anticancer agents, and expanded applications in infectious disease control.

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